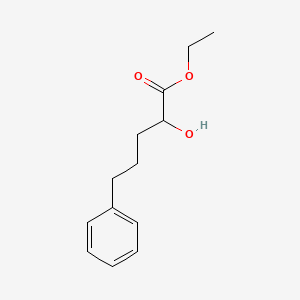![molecular formula C13H26N2O2 B1425847 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine CAS No. 1272113-68-4](/img/structure/B1425847.png)
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine
Descripción general
Descripción
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is a chemical compound with the CAS Number: 1272113-68-4 . It has a molecular weight of 242.36 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is C13H26N2O2 . For a more detailed view of the structure, you may refer to resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of 2-Arylamino-2-Imidazolines
- Application : Demonstrates a microwave-assisted synthesis method for 2-arylamino-2-imidazolines, which includes the use of piperidin-4-ylmethyl and morpholin-4-ylmethyl derivatives. This method offers reduced reaction time and improved yields compared to conventional heating (Genç & Servi, 2005).
Synthesis of Esters and Amides as Transdermal Permeation Enhancers
- Application : Discusses the preparation of esters and amides of hexanoic acid substituted with tertiary amino groups, including piperidin-1-yl and morpholin-4-yl groups. These compounds were tested as transdermal permeation enhancers for human skin (Farsa, Doležal, & Hrabálek, 2010).
Vinylamines: Selectivity and Stereochemistry in Reactions
- Application : Explores the reactions of morpholine and piperidine enamines, providing insights into the selectivity and stereochemistry of these reactions (Colonna et al., 1970).
Synthesis of Cadmium(II) Schiff Base Complexes for Corrosion Inhibition
- Application : Describes the synthesis of ligands involving morpholine and piperidine, used in preparing cadmium(II) Schiff base complexes. These complexes exhibit corrosion inhibition properties on mild steel (Das et al., 2017).
Antifungal Agents Derived from Morpholine Derivatives
- Application : Identifies morpholin-3-yl-acetamide derivatives as effective antifungal agents against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015).
Reactions of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate
- Application : Discusses the reaction of diethyl 2-hydroxyazulene-1,3-dicarboxylate with various amines, including morpholine and piperidine, to produce aminoazulene derivatives (Kikuchi, Maki, & Saito, 1978).
Synthesis and Structural Chemistry of N-{2-(Arylthio/seleno)ethyl}morpholine/piperidine–Palladium(II) Complexes
- Application : Involves the synthesis of complexes that serve as catalysts for the Heck reaction. These complexes feature morpholine and piperidine ligands (Singh et al., 2013).
Propiedades
IUPAC Name |
2,6-dimethyl-4-(2-piperidin-4-yloxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11-9-15(10-12(2)17-11)7-8-16-13-3-5-14-6-4-13/h11-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJUTPHECMERII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
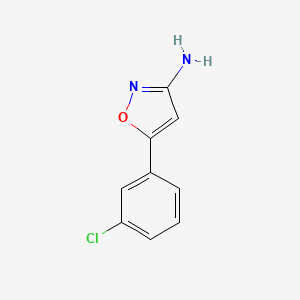
![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
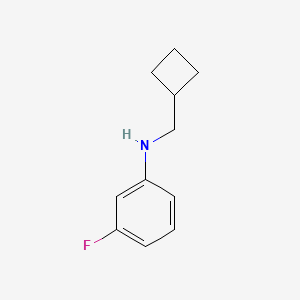
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)
amine](/img/structure/B1425772.png)

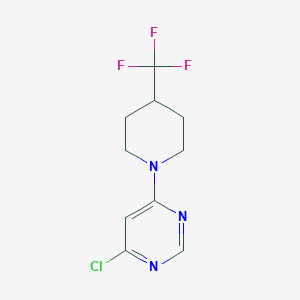

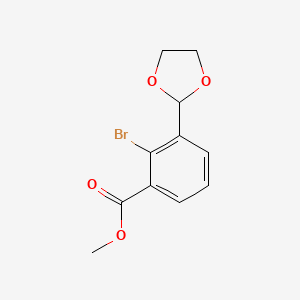
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
